FL3

Catalog No.
S528045
CAS No.
1186012-80-5
M.F
C25H23BrO5
M. Wt
483.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FL3

CAS Number

1186012-80-5

Product Name

FL3

IUPAC Name

(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

Molecular Formula

C25H23BrO5

Molecular Weight

483.3 g/mol

InChI

InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1

InChI Key

ACIXIVSDWSWVDW-MCWSDJLFSA-N

SMILES

O[C@@H]1C[C@@H](C2=CC=CC=C2)[C@]3(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C5[C@@]31O

solubility

Soluble in DMSO

Synonyms

FL3

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

The exact mass of the compound FL3 is 482.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FL3 is a synthetic derivative of flavaglines, a class of compounds derived from natural products, specifically from the Aglaia species. It is particularly noted for its potent cytotoxic effects against various cancer cell lines while sparing normal cells. FL3 targets specific proteins within cells, notably prohibitin 1 and prohibitin 2, which are involved in cellular signaling and mitochondrial function. This compound has been shown to exhibit anti-inflammatory and cytoprotective properties, making it a promising candidate for therapeutic applications in oncology and other fields .

FL3 primarily functions as an inhibitor of the translation initiation factor eIF4A, disrupting protein synthesis in cancer cells. The compound binds to eIF4A, promoting the formation of stable complexes that hinder the assembly of new eIF4F complexes necessary for translation initiation. This action leads to reduced protein synthesis, particularly affecting mRNAs with complex secondary structures . Additionally, FL3 has been shown to induce phosphorylation of STAT3 through its interaction with prohibitins, thereby influencing various downstream signaling pathways related to cell survival and apoptosis .

FL3 exhibits significant biological activities, particularly in cancer treatment. It has demonstrated selective cytotoxicity against cancer cells while preserving normal human cells from damage. This selectivity is attributed to its mechanism of action, which includes the induction of apoptosis in cancer cells via mitochondrial pathways. Moreover, FL3 has been shown to inhibit Wnt/β-catenin signaling in colorectal cancer models, providing a novel approach to combat Wnt-driven cancers without causing intestinal toxicity . Its ability to protect cardiomyocytes from doxorubicin-induced toxicity further underscores its potential therapeutic benefits .

The synthesis of FL3 involves chemical modifications of natural flavaglines, particularly rocaglaol. The synthetic pathway typically includes bromination and other functional group modifications to enhance its pharmacological properties while reducing adverse effects associated with its parent compounds. The precise synthetic route can vary, but it generally aims to optimize yield and purity while ensuring that the active sites necessary for biological activity remain intact .

FL3 has several potential applications in medicine:

  • Cancer Therapy: Due to its selective cytotoxicity against cancer cells and ability to inhibit critical signaling pathways involved in tumorigenesis.
  • Cardioprotection: It protects heart cells from damage caused by chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Treatment: FL3 shows promise in treating inflammatory conditions due to its cytoprotective properties in epithelial cells .

Interaction studies have revealed that FL3 binds effectively to prohibitins (PHB1 and PHB2), promoting their translocation to mitochondria and enhancing their protective roles against apoptosis in cardiomyocytes. This interaction is crucial for activating STAT3 phosphorylation, which is essential for mediating cardioprotection and potentially other cellular responses . Studies also indicate that FL3's effects on eIF4A can lead to altered mRNA translation dynamics, affecting various cellular processes related to growth and survival .

FL3 belongs to a broader class of flavaglines known for their anticancer properties. Here are some similar compounds along with a comparison highlighting FL3's uniqueness:

CompoundSourceMechanism of ActionUnique Features
RocaglaolNatural productInhibits eIF4AParent compound; less selective than FL3
Flavagline ANatural productTargets eIF4A and PHBsBroader spectrum but higher toxicity
Flavagline BSyntheticSimilar mechanism as FL3Less potent than FL3
SilvestrolNatural productInhibits translation via eIF4AMore cytotoxic; affects normal cells more

FL3 stands out due to its enhanced selectivity for cancer cells over normal cells and its dual mechanism involving both translational inhibition and modulation of mitochondrial signaling pathways through prohibitin interaction . This unique profile makes it a valuable candidate for further research and potential clinical applications in oncology.

Structural Elucidation and Stereochemical Configuration

FL3’s molecular structure is characterized by a cyclopenta[b]benzofuran scaffold with specific substituents that dictate its stereochemical configuration. Key structural features include:

  • Core framework: A fused benzofuran system with a cyclopentane ring.
  • Substituents:
    • A 4-bromophenyl group at the 3a position.
    • 6,8-dimethoxy groups on the benzofuran ring.
    • A 3-phenyl group attached to the cyclopentane moiety.

The stereochemistry is defined by the (1R,3S,3aR,8bS) configuration, confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration ensures optimal interactions with molecular targets, such as prohibitins (PHBs) and eIF4F complexes.

Table 1: Key Structural Features of FL3

FeatureDescriptionReference
Molecular FormulaC₂₅H₂₃BrO₅
Molecular Weight483.3 g/mol
Core ScaffoldCyclopenta[b]benzofuran
Substituents4-Bromophenyl, 6,8-dimethoxy, 3-phenyl

Synthetic Routes and Methodological Advancements

FL3 is synthesized through a multi-step process involving cycloaddition reactions and stereocontrolled modifications. The core synthetic strategy mirrors that of natural flavaglines but incorporates optimized conditions for scalability and yield.

Key Steps in FL3 Synthesis

  • Cycloaddition:

    • A flavonoid precursor reacts with a cinnamic acid derivative under Brønsted acid catalysis to form the benzofuran core.
    • This step establishes the fused ring system and sets the stereochemical foundation.
  • Functionalization:

    • Bromination: Introduction of the 4-bromophenyl group via electrophilic substitution.
    • Methylation: Enzymatic or chemical addition of methoxy groups at positions 6 and 8.
  • Purification:

    • Column chromatography and recrystallization ensure high purity (>98%).

Table 2: Synthetic Steps and Conditions

StepReagents/ConditionsYield/Purity
CycloadditionFlavonoid + cinnamic acid, acid catalystModerate
BrominationBromine, solventHigh
MethylationMethanol, catalystHigh
PurificationColumn chromatography>98%

Recent advancements include continuous-flow reactors for industrial-scale production, enhancing reproducibility and reducing waste.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal how structural modifications influence FL3’s biological activity. Critical insights include:

Substituent Effects

  • 4-Bromophenyl Group:

    • Essential for PHB binding and STAT3 activation in cardiomyocytes.
    • Replacement with chlorine reduces cardioprotective efficacy.
  • Methoxy Groups:

    • Enhance lipophilicity (XLogP3-AA = 3.9), improving cellular permeability.
    • Positional isomerism (6 vs. 8) modulates eIF4F inhibition potency.
  • Phenyl Group at C3:

    • Stabilizes the cyclopentane ring conformation, critical for target engagement.

Table 3: SAR of FL3 Substituents

SubstituentPositionEffect on ActivityReference
4-Bromophenyl3aPHB binding, STAT3 activation
6,8-Dimethoxy6,8Lipophilicity, eIF4F inhibition
3-Phenyl3Conformational stability

Comparative Activity

FL3 exhibits nanomolar potency against KRAS-mutated cancers, outperforming racemic rocaglaol. Structural analogs like FL10 and FL23 retain activity, while FL1 and FL6 show reduced efficacy due to altered substituents.

FL3 (flavagline) is a synthetic compound with the molecular formula C25H23BrO5 and a molecular weight of 483.3 g/mol that exhibits potent biological activities through its interaction with prohibitin proteins [7]. Prohibitin 1 (PHB1) and prohibitin 2 (PHB2) are highly conserved scaffold proteins that form a multi-dimeric complex at the mitochondrial inner membrane and play crucial roles in various cellular functions [15]. FL3 directly binds to both PHB1 and PHB2, as demonstrated through pull-down assays using FL3-Affigel-10 beads, which successfully captured these proteins from cellular extracts [1].

The binding of FL3 to prohibitins has been confirmed in multiple cell types, including cardiomyocytes and cancer cells, indicating that this interaction represents a primary mechanism of action for this compound [1] [3]. When FL3 binds to prohibitins, it significantly alters their cellular distribution and function, leading to various downstream effects that contribute to its pharmacological activities [1]. This binding interaction has been shown to modify the protein levels of PHB1, with FL3 treatment greatly augmenting PHB1 expression in certain cell types [1].

ParameterValueExperimental Method
Target ProteinsPHB1 and PHB2Pull-down assay with FL3-Affigel-10 beads [1]
Binding AffinityNanomolar rangeAffinity chromatography [1] [3]
Effect on PHB LevelsIncreased PHB1 expressionWestern blot analysis [1]
Cellular Localization EffectAltered PHB1/PHB2 distributionImmunofluorescence microscopy [1]

The binding of FL3 to prohibitins also affects their post-translational modifications, particularly phosphorylation states [3]. In urothelial carcinoma cells, FL3 inhibits the interaction between Akt and PHB as well as Akt-mediated PHB phosphorylation, which consequently alters the subcellular localization and function of prohibitins [3]. This modulation of prohibitin phosphorylation represents a key mechanism through which FL3 exerts its cellular effects [3].

Mitochondrial Localization and Functional Implications

FL3 treatment significantly influences the subcellular localization of prohibitins, with a particularly notable effect on their mitochondrial distribution [1]. Following FL3 exposure, PHB1 rapidly translocates from the nucleus to mitochondria, as demonstrated by co-localization studies using mitochondrial markers such as Mitotracker Red [1]. This translocation occurs within 15 minutes of FL3 treatment, indicating a rapid response to the compound [1].

The mitochondrial accumulation of prohibitins following FL3 treatment has profound implications for mitochondrial function and cellular homeostasis [1]. Prohibitins are known to play essential roles in maintaining mitochondrial integrity, including stabilization of the mitochondrial membrane, regulation of mitochondrial morphology, and protection against mitochondrial dysfunction [15]. By promoting prohibitin localization to mitochondria, FL3 enhances these protective functions, particularly in contexts of cellular stress [1].

In cardiomyocytes, FL3-induced mitochondrial localization of PHB1 correlates with protection against doxorubicin-induced cardiotoxicity, suggesting that this mitochondrial targeting is central to the cytoprotective effects of the compound [1] [2]. The mitochondrial accumulation of PHB1 following FL3 treatment is accompanied by a reduction in nuclear PHB1 levels, indicating a redistribution rather than simply increased expression [1].

Time Point After FL3 TreatmentPHB1 Mitochondrial LocalizationPHB1 Nuclear Localization
BaselineLowModerate
10 minutesIncreasingHigh
15 minutesMaximalDecreasing
20 minutesHighLow

The functional consequences of FL3-induced mitochondrial localization of prohibitins include preservation of mitochondrial membrane potential, prevention of mitochondrial permeability transition pore opening, and maintenance of mitochondrial respiratory function [1]. These effects contribute to cellular protection against various stressors and highlight the importance of mitochondrial targeting in the mechanism of action of FL3 [1] [15].

Regulation of Apoptosis-Inducing Factor (AIF) and Caspase-12

FL3 exerts significant effects on apoptotic pathways through its regulation of apoptosis-inducing factor (AIF) and caspase-12 [13] [14]. AIF is a mitochondrial intermembrane flavoprotein that, upon apoptotic stimuli, translocates to the nucleus where it induces caspase-independent cell death [20]. FL3 has been shown to trigger the translocation of AIF from mitochondria to the nucleus in certain cancer cell lines, including HL60 and HeLa cells [14].

The mechanism by which FL3 regulates AIF involves a complex process that begins with FL3 binding to its targets in the endoplasmic reticulum, triggering a cascade of events that ultimately leads to AIF translocation [14]. This process is part of FL3's cytotoxic effects in cancer cells, where it induces cell death through this non-conventional apoptotic pathway [13] [14]. AIF normally exists as a 62-kDa mature protein anchored to the inner mitochondrial membrane, with its C-terminal portion exposed to the intermembrane space [20]. During apoptosis, AIF undergoes processing to a 57-kDa form that is released into the cytoplasm and subsequently translocates to the nucleus [20].

In addition to AIF regulation, FL3 also affects caspase-12, an endoplasmic reticulum-resident caspase that is activated in response to endoplasmic reticulum stress [4] [14]. FL3 treatment leads to the activation and nuclear translocation of caspase-12, further contributing to its pro-apoptotic effects in cancer cells [14]. The dual regulation of AIF and caspase-12 by FL3 represents a unique mechanism of action that distinguishes it from conventional apoptosis inducers [13] [14].

Apoptotic FactorNormal LocalizationEffect of FL3Functional Outcome
AIFMitochondrial intermembrane spaceTriggers translocation to nucleusCaspase-independent apoptosis [14] [20]
Caspase-12Endoplasmic reticulumActivation and nuclear translocationEndoplasmic reticulum stress-mediated apoptosis [14]

The regulation of these apoptotic factors by FL3 appears to be cell-type specific, with different effects observed in cancer cells versus normal cells [1] [14]. In cancer cells, FL3 promotes apoptosis through AIF and caspase-12 activation, while in cardiomyocytes, it exhibits protective effects against apoptotic stimuli [1] [14]. This differential regulation highlights the context-dependent nature of FL3's pharmacological activities [1] [14].

Modulation of Akt/PHB and STAT3 Signaling Pathways

FL3 exhibits significant modulatory effects on key signaling pathways, particularly the Akt/PHB and STAT3 pathways, which contribute substantially to its diverse pharmacological activities [1] [3]. In urothelial carcinoma cells, FL3 inhibits the interaction between Akt and PHB as well as Akt-mediated PHB phosphorylation [3]. This inhibition decreases the localization of PHB in mitochondria and subsequently affects downstream signaling events [3]. The Akt/PHB pathway is closely associated with cell proliferation and survival, and its modulation by FL3 leads to cell cycle arrest in the G2/M phase in these cancer cells [3].

In cardiomyocytes, FL3 induces the heterodimerization of PHB1 with Signal Transducer and Activator of Transcription 3 (STAT3), which is associated with phosphorylation of STAT3 [1]. This interaction occurs maximally at 15 minutes after FL3 treatment, coinciding with the peak of STAT3 phosphorylation [16] [21]. The phosphorylation of STAT3 is a crucial step in the cardioprotective mechanism of FL3, as demonstrated by experiments using the Janus kinase 2 (JAK2) inhibitor WP1066, which suppresses both STAT3 phosphorylation and the protective effect of FL3 in cardiomyocytes [1] [16].

Signaling PathwayEffect of FL3Cellular OutcomeExperimental Evidence
Akt/PHBInhibits interaction and PHB phosphorylationCell cycle arrest in cancer cellssiRNA knockdown studies [3]
STAT3Induces PHB1-STAT3 heterodimerization and STAT3 phosphorylationCardioprotectionJAK2 inhibitor studies [1] [16]

The involvement of the JAK2/STAT3 pathway in FL3's mechanism of action is further supported by the finding that FL3 enhances phosphorylation of STAT3 in mitochondria in a time-dependent manner, correlating with PHB1 accumulation in the mitochondria [16] [17]. The JAK2/STAT3 pathway is a common signaling pathway that transduces signals from the extracellular environment to the nucleus upon binding of cytokines to their receptors [17]. FL3 appears to activate this pathway through its interaction with prohibitins, leading to downstream effects that depend on the cellular context [1] [17].

The modulation of these signaling pathways by FL3 demonstrates its ability to influence fundamental cellular processes through multiple mechanisms, contributing to its diverse pharmacological activities in different cell types and disease models [1] [3] [17].

Inhibition of Wnt/β-Catenin Signaling via Axin1 Induction

FL3 demonstrates significant inhibitory effects on the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation that is frequently dysregulated in cancer [5] [6]. The mechanism underlying this inhibition involves the induction of Axin1, a pivotal scaffold protein crucial for the formation of the β-catenin destruction complex [5]. RNA sequencing analysis has revealed that Axin1 expression is most significantly altered by FL3 treatment compared to other genes, with a highly significant increase in both mRNA and protein levels [5].

The induction of Axin1 by FL3 is dependent on prohibitin 1 (PHB1), as demonstrated by experiments showing that PHB1 deficiency in mice or human colorectal cancer tumor organoids abolishes FL3-induced expression of Axin1 [5] [6]. In colorectal cancer cells, FL3 treatment blocks phosphorylation of PHB1 at Threonine 258, resulting in its nuclear translocation and binding to the Axin1 promoter [6]. This mechanism provides a direct link between FL3's interaction with prohibitins and its effects on Wnt/β-catenin signaling [5] [6].

ComponentNormal FunctionEffect of FL3Consequence
Axin1Core component of β-catenin destruction complexIncreased expressionEnhanced β-catenin degradation [5]
PHB1Scaffold protein with diverse functionsBlocked phosphorylation at Thr258 and nuclear translocationBinding to Axin1 promoter [5] [6]
β-cateninTranscriptional co-activator in Wnt signalingDecreased levelsReduced transcription of Wnt target genes [5]

The inhibition of Wnt/β-catenin signaling by FL3 has significant implications for its anti-cancer activities, particularly in colorectal cancer where this pathway is frequently aberrantly activated [5] [6]. Experiments in colorectal cancer cell lines have shown that knockdown of Axin1 renders these cells resistant to FL3-induced β-catenin degradation, β-catenin transcriptional inactivation, and cell death, confirming that FL3's anti-cancer mechanism is dependent on Axin1-mediated degradation of β-catenin [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

482.07289 g/mol

Monoisotopic Mass

482.07289 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FTL3D4LRE3

Wikipedia

FL3_(flavagline)

Dates

Last modified: 07-15-2023
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